3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound classified as a triazine derivative. Triazines are heterocyclic compounds known for their diverse applications in agriculture, pharmaceuticals, and materials science. This particular compound features a chlorophenyl group and a methylthio group, which contribute to its chemical properties and potential applications in various fields.
The synthesis of 3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione can be achieved through several methods. A common synthetic route involves the reaction of 3-chlorophenyl isocyanate with methylthiourea. This reaction typically occurs in a solvent such as acetonitrile and requires elevated temperatures to facilitate the formation of the triazine ring.
Technical Details:
In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency during production. This method allows for better control of reaction parameters and can enhance the scalability of the synthesis process.
The molecular formula for 3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is C10H8ClN3O2S. It has a molecular weight of 269.71 g/mol. The structural representation includes a triazine ring with substituents at specific positions:
| Property | Value |
|---|---|
| CAS Number | 51235-19-9 |
| Molecular Formula | C10H8ClN3O2S |
| Molecular Weight | 269.71 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |
| InChI | InChI=1S/C10H8ClN3O2S/c1-17-8-12-9(15)14(10(16)13-8)7-4-2-3-6(11)5-7/h2-5H,1H3,(H,12,13,15,16) |
| InChI Key | OMZLELODZNEJHA-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl |
The compound undergoes various chemical reactions that can modify its structure and properties:
The mechanism of action for 3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific biological targets. The compound may bind to enzymes or receptors within biological systems:
The physical properties of this compound include:
Key chemical properties include:
The compound's solubility and reactivity profiles are critical for its applications in research and industry.
The compound has several notable applications:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: